11,13-Tetradecadienal

Sex Pheromone Field Trapping Acleris fimbriana

11,13-Tetradecadienal (CAS 428500-18-9), IUPAC name tetradeca-11,13-dienal, is a C14 long-chain unsaturated fatty aldehyde belonging to the fatty aldehyde class. The biologically active (E)-isomer (CAS 111876-44-9) functions as the major or sole sex pheromone component across multiple Acleris species (Lepidoptera: Tortricidae), including the eastern blackheaded budworm (A.

Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS No. 428500-18-9
Cat. No. B8524594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,13-Tetradecadienal
CAS428500-18-9
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESC=CC=CCCCCCCCCCC=O
InChIInChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,14H,1,5-13H2
InChIKeySZDKVVYLPIWQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,13-Tetradecadienal (CAS 428500-18-9) Procurement Guide: A Species-Specific Lepidopteran Pheromone Aldehyde


11,13-Tetradecadienal (CAS 428500-18-9), IUPAC name tetradeca-11,13-dienal, is a C14 long-chain unsaturated fatty aldehyde belonging to the fatty aldehyde class [1]. The biologically active (E)-isomer (CAS 111876-44-9) functions as the major or sole sex pheromone component across multiple Acleris species (Lepidoptera: Tortricidae), including the eastern blackheaded budworm (A. variana), western blackheaded budworm (A. gloverana), strawberry tortrix (A. comariana), and yellow tortrix (A. fimbriana) [2][3]. Its procurement value hinges on stereochemical identity and blend-specific synergies that cannot be met by generic in-class substitutes.

Why Generic 14-Carbon Aldehydes or Acetates Cannot Substitute for 11,13-Tetradecadienal


Substituting 11,13-tetradecadienal with its structurally closest analogs—the corresponding acetate, alcohol, Z-isomer, or monoene aldehyde—fails because bioactivity is exquisitely sensitive to functional group and geometry. Field evidence shows that (E)-11,13-tetradecadienyl acetate alone is completely unattractive, while the alcohol and (E)-11-tetradecenal actively inhibit male attraction [1][2]. Even the (Z)-isomer produces species-dependent effects: synergistic in A. gloverana but neutral in A. variana [3][4]. The high commercial cost of this pheromone, explicitly noted as a barrier to mating disruption deployment [5], makes uninformed substitution economically and operationally wasteful.

Quantitative Differentiation Evidence for (E)-11,13-Tetradecadienal Against Close Analogs


FIELD ATTRACTIVENESS: (E)-11,13-Tetradecadienal Alone Captures Males; Acetate Analog Alone Captures Zero Moths

In field trapping tests targeting the yellow tortrix (A. fimbriana), (E)-11,13-tetradecadienal (E11,13-14:Ald) deployed alone was highly attractive to male moths. In the identical experimental design, (E)-11,13-tetradecadienyl acetate (E11,13-14:Ac) deployed alone caught zero moths [1]. This functional group specificity is absolute, not a matter of potency difference.

Sex Pheromone Field Trapping Acleris fimbriana

SYNERGISTIC BLEND RATIO: Optimum E11,13-14:Ald to E11,13-14:Ac Ratio of 6:4 to 5:5 Maximizes Trap Capture

While the acetate alone is inactive, its addition to the aldehyde markedly increases trap captures. Systematic ratio testing identified the optimum ratio of E11,13-14:Ald to E11,13-14:Ac as 6:4 to 5:5. A ternary blend of Ald:Ac:E11-14:Ac at 6:4:1, loaded at 1000 µg/septum, produced the highest field activity [1]. Adding 5–10% of (E)-11-tetradecenyl acetate (E11-14:Ac) further enhanced attractiveness [1].

Pheromone Synergism Binary Blend Acleris fimbriana

ISOMERIC SPECIFICITY: Addition of (Z)-11,13-Tetradecadienal Doubles Trap Catches of Western Blackheaded Budworm

In field experiments with the western blackheaded budworm (A. gloverana), E11,13-14:Ald deployed alone was attractive, but addition of (Z)-11,13-tetradecadienal (Z11,13-14:Ald) doubled male trap catches [1]. In contrast, the same Z-isomer addition to the aldehyde neither enhanced nor reduced trap catches of the eastern blackheaded budworm (A. variana) [2], demonstrating that isomeric requirements are species-specific, not universal.

Stereoisomer Synergism Acleris gloverana Pheromone Blend

ANTAGONISTIC ANALOGS: E11,13-14:OH, E11-14:OH, and E11-14:Ald Inhibit Attraction to 11,13-Tetradecadienal

Field trapping tests demonstrated that adding (E)-11,13-tetradecadienol (E11,13-14:OH), (E)-11-tetradecenol (E11-14:OH), or (E)-11-tetradecenal (E11-14:Ald) to E11,13-14:Ald inhibited male attraction to A. fimbriana, in contrast to the enhancing effect of the acetate [1]. These analogs act as behavioral antagonists rather than inert additives.

Behavioral Antagonist Pheromone Inhibition Acleris fimbriana

FORMULATION STABILITY: 5–10% BHT Antioxidant Extends Pheromone Field Life from <2 Weeks to 6–8 Weeks

(E)-11,13-Tetradecadienal undergoes slow polymerization under field conditions, progressively reducing its release rate and attractiveness [1]. Addition of 5–10% butylated hydroxytoluene (BHT) as an antioxidant extended the effective field life of the pheromone blend from under 2 weeks to 6–8 weeks in A. fimbriana trapping trials [2]. The optimum aldehyde loading per dispenser was determined to be 1.0 mg [3].

Pheromone Stabilization Antioxidant Formulation Controlled Release

High-Value Application Scenarios for 11,13-Tetradecadienal Based on Quantitative Evidence


Species-Specific Monitoring of Acleris fimbriana in Chinese Orchards

Deploy E11,13-14:Ald in a 6:4 to 5:5 blend with E11,13-14:Ac at a total loading of 1000 µg/septum, with 5–10% BHT for stabilization, to achieve optimal trap catch for yellow tortrix monitoring in fruit orchards [1]. The acetate alone is ineffective, and off-ratio blends reduce sensitivity [1].

Mating Disruption of Acleris comariana in European Strawberry Production

Use (E)-11,13-tetradecadienal as the sole active component for mating disruption of the strawberry tortrix; isomeric purity with respect to the Z-isomer is not critical for this species, as field experiments show both isomers attract similar numbers of males [2]. However, high procurement cost necessitates optimized dispenser density (≥1.4 g/ha for ≥98% trap catch reduction) [3].

Dual-Isomer Lure for Western Blackheaded Budworm (A. gloverana) in Canadian Forests

Formulate lures containing both (E)- and (Z)-11,13-tetradecadienal, as the binary blend doubles trap catches compared to the E-isomer alone in A. gloverana [4]. Exclusion of the Z-isomer will result in a 2-fold loss of trap sensitivity, compromising early-warning detection in forest pest management programs.

Quality-Control Specification for Synthetic Pheromone Procurement

Specify (E)-11,13-tetradecadienal with stringent limits on inhibitory contaminants: (E)-11,13-tetradecadienol, (E)-11-tetradecenol, and (E)-11-tetradecenal must be below detectable thresholds, as these compounds actively suppress male attraction [5]. Additionally, require antioxidant-stabilized formulation (5–10% BHT) to guarantee ≥6-week field longevity [1].

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